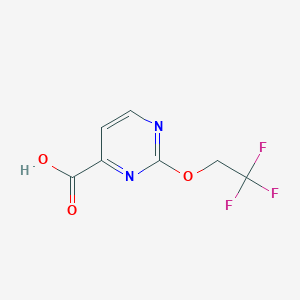

2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-6-11-2-1-4(12-6)5(13)14/h1-2H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCBMHKAKFAUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid typically involves the reaction of 2-chloromethylpyridine with pyrimidine-2-thiol in the presence of sodium methoxide. This reaction yields a series of substituted pyridinyl-methylthio-pyrimidines . The reaction conditions often include the use of solvents like methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for 2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving 2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid include sodium methoxide, methanol, and various thiol compounds . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving 2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid depend on the specific reaction conditions and reagents used. For example, reactions with pyrimidine-2-thiol yield substituted pyridinyl-methylthio-pyrimidines .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrimidine-4-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the TrmD enzyme in Pseudomonas aeruginosa, suggesting potential for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | MIC Value (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 10 | Pseudomonas aeruginosa |

| Compound B | 20 | Escherichia coli |

| Compound C | 15 | Staphylococcus aureus |

Neurological Applications

The compound's ability to modulate ion channels positions it as a candidate for treating neurological disorders. Specifically, it has been studied for its role as an inhibitor of sodium channels, which are crucial in pain signaling pathways. This property suggests potential applications in pain management therapies.

Agrochemical Applications

Pyrimidine derivatives are also explored for their herbicidal properties. The trifluoromethyl group significantly enhances the biological activity of these compounds. Research indicates that such derivatives can act as potent herbicides by targeting specific enzymes involved in plant growth regulation .

Table 2: Herbicidal Activity of Pyrimidine Derivatives

| Compound Name | Effective Concentration (g/ha) | Target Pest |

|---|---|---|

| Herbicide A | 0.5 | Broadleaf Weeds |

| Herbicide B | 1.0 | Grassy Weeds |

| Herbicide C | 0.75 | Perennial Weeds |

Synthesis and Characterization

The synthesis of 2-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid can be achieved through various methods including microwave-assisted synthesis and mechanochemistry, which yield high purity and efficiency . Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) confirm the structural integrity of the synthesized compounds.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives against Pseudomonas aeruginosa. The results indicated that certain modifications to the pyrimidine structure significantly enhanced antimicrobial activity, with some compounds achieving MIC values lower than traditional antibiotics .

Neurological Applications Research

Another research project focused on the modulation of sodium channels by pyrimidine derivatives found that specific compounds could effectively reduce neuronal excitability in vitro. This opens avenues for developing new analgesics targeting chronic pain conditions.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance binding affinity and selectivity, making it a valuable moiety in drug design. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid

- 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid

Uniqueness

2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high binding affinity and selectivity.

Biological Activity

2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its trifluoroethoxy substituent, which enhances its lipophilicity and biological interactions. Research has primarily focused on its anticancer, antimicrobial, and neurological effects.

The biological activity of 2-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The trifluoroethoxy group facilitates better membrane penetration, allowing the compound to modulate specific cellular processes effectively.

Anticancer Activity

Recent studies have indicated that the compound exhibits promising anticancer properties. For instance, in vitro assays using A549 human lung adenocarcinoma cells showed that derivatives of this compound can reduce cell viability significantly. The structure-activity relationship (SAR) revealed that modifications to the pyrimidine nucleus can enhance or diminish anticancer efficacy .

Case Study: A549 Cell Line

In a controlled study, various concentrations of 2-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid were tested against A549 cells. The results demonstrated a dose-dependent response in terms of cytotoxicity:

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

| 100 | 30 |

These findings suggest that the compound can effectively inhibit cancer cell growth at higher concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. It was tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that it possesses significant antibacterial activity, making it a candidate for further development in treating resistant infections .

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 16 |

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neurological Effects

Another area of interest is the compound’s effect on neurotransmitter modulation. Specifically, it has been identified as an inhibitor of tryptophan hydroxylase, an enzyme critical for serotonin biosynthesis. This inhibition may have therapeutic implications for mood disorders such as anxiety and depression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves coupling the trifluoroethoxy group to a pyrimidine core. For example, nucleophilic substitution reactions using 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the trifluoroethoxy moiety. Multi-step protocols may include palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) for functionalization, as seen in analogous pyrimidine derivatives . Critical parameters include reaction temperature (40–100°C for Pd-mediated steps), solvent polarity, and stoichiometric control of reagents to minimize side products.

Q. What spectroscopic characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Use a 400 MHz spectrometer with DMSO-d₆ or CDCl₃ to resolve aromatic protons and trifluoroethoxy signals (δ ~4.5–5.0 ppm for -OCH₂CF₃). Carbon signals for the carboxylic acid group typically appear at δ ~165–170 ppm .

- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture or light .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the trifluoroethoxy group to the pyrimidine ring during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30–60 minutes at 100°C) while maintaining high yields (>80%) .

- Post-Reaction Analysis : Monitor reaction progress via TLC (silica gel, UV visualization) or in-situ FTIR to track carbonyl group formation.

Q. What strategies are effective in analyzing contradictory biological activity data reported for pyrimidine-4-carboxylic acid derivatives?

- Methodological Answer :

- Purity Validation : Re-test compounds with conflicting results using orthogonal methods (e.g., HPLC vs. NMR) to rule out impurities .

- Assay Standardization : Compare protocols for cell viability assays (e.g., MTT vs. resazurin) or enzyme inhibition (IC₅₀ under varying pH/temperature).

- Structural Confirmation : Verify stereochemistry (e.g., via X-ray crystallography) if racemization is suspected during synthesis .

Q. How can molecular docking studies be designed to predict the interaction of this compound with potential enzymatic targets?

- Methodological Answer :

- Protein Preparation : Retrieve target structures (e.g., from PDB), remove water molecules, and assign protonation states using tools like AutoDock Tools.

- Ligand Preparation : Optimize the compound’s 3D structure (e.g., using Avogadro) and assign partial charges.

- Docking Parameters : Use Lamarckian genetic algorithms with grid sizes covering active sites (e.g., 60 × 60 × 60 ų). Validate docking poses with known inhibitors (e.g., co-crystallized ligands) .

Q. What are the implications of substituent positioning (e.g., trifluoroethoxy vs. trifluoromethyl) on the physicochemical properties of pyrimidine-4-carboxylic acid derivatives?

- Methodological Answer :

- Lipophilicity : Trifluoroethoxy groups increase logP compared to trifluoromethyl due to oxygen’s polarity. Measure via shake-flask or HPLC-derived logP .

- Solubility : Carboxylic acid derivatives with trifluoroethoxy substituents exhibit lower aqueous solubility at physiological pH. Use co-solvents (e.g., DMSO/PEG) for in vitro assays .

- Metabolic Stability : Trifluoroethoxy groups are more resistant to oxidative metabolism than methyl groups, as shown in pharmacokinetic studies of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.